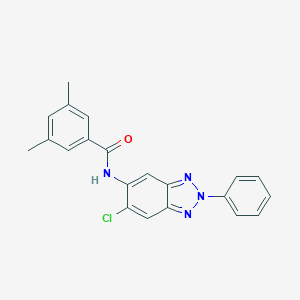![molecular formula C20H21F3N2O3 B244847 2-(3-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B244847.png)
2-(3-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific community.
Wissenschaftliche Forschungsanwendungen
Compound X has shown potential in a variety of scientific research applications. One of the most promising areas of research for this compound is in the field of cancer research. Studies have shown that compound X can inhibit the growth of cancer cells in vitro and in vivo. Additionally, compound X has shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of compound X is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and division. Additionally, it may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective properties, it has also been shown to have anti-inflammatory effects. Additionally, it may have potential as a treatment for metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound X in lab experiments is its potential to inhibit the growth of cancer cells. Additionally, it has shown promise in the treatment of neurodegenerative diseases. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to obtain in large quantities, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on compound X. One area of research that shows promise is in the development of new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Other potential areas of research include the development of new treatments for metabolic disorders and the study of the compound's anti-inflammatory effects.
In conclusion, compound X is a chemical compound that has shown potential in a variety of scientific research applications. While its mechanism of action is not fully understood, it has shown promise in the treatment of cancer, neurodegenerative diseases, and metabolic disorders. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Synthesemethoden
The synthesis of compound X involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2-morpholin-4-ylacetic acid to form an intermediate compound. This intermediate is then reacted with 3-methylphenol to form the final product, compound X.
Eigenschaften
Molekularformel |
C20H21F3N2O3 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
2-(3-methylphenoxy)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H21F3N2O3/c1-14-3-2-4-16(11-14)28-13-19(26)24-17-12-15(20(21,22)23)5-6-18(17)25-7-9-27-10-8-25/h2-6,11-12H,7-10,13H2,1H3,(H,24,26) |
InChI-Schlüssel |
PFKARYMUOKEHJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B244766.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)

![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B244774.png)
![2-(4-Chlorophenoxy)-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B244776.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B244781.png)
![3,4-Dimethyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244782.png)
![2-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide](/img/structure/B244783.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B244788.png)